molecular formula C6H12N2O3 B3056872 2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide CAS No. 74949-65-8

2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide

Cat. No. B3056872
CAS RN: 74949-65-8
M. Wt: 160.17 g/mol
InChI Key: XWJPNDADRZFIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound is different from “2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol”, which has a molecular formula of C18H20O31.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide”.



Molecular Structure Analysis

The molecular structure of “2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide” is not readily available. However, the related compound “2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol” has a molecular formula of C18H20O31.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide” are not readily available.


Scientific Research Applications

Stereochemistry and Radical Structure

  • Stereochemical Behavior : The compound's stereochemistry was explored through photochemical addition reactions. For instance, a study demonstrated that the photochemical addition of cis- or trans-2,4-dimethyl-1,3-dioxolane led to geometrically isomeric compounds, indicating a pyramidal structure of the radical center in such molecules (Kobayashi & Simamura, 1973).

Polymer Synthesis and Degradation

  • Polymerization and Characterization : The compound's derivatives have been used in polymer sciences. For example, the polymerization and characterization of related compounds, like poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], were studied, providing insights into their thermal degradation and stability (Coskun et al., 1998).

Chemical Synthesis and Transformations

  • Synthesis of Derivatives : The compound and its related structures have been used in synthesizing various organic compounds. For instance, reactions with hydrazines, thiourea, guanidine, and amidines have been explored to create derivatives of 3-(2-methyl-1,3-dioxolan-2-yl)tropolone methyl ethers (Imafuku et al., 1987).

Medical and Biological Applications

  • Antimicrobial Evaluation : Some novel derivatives, such as dithiolane, thiophene, and coumarin, containing a hydrazide moiety, have been synthesized and evaluated for antimicrobial activity. These studies contribute to understanding the potential medical applications of such compounds (Mahmoud et al., 2017).

Environmental and Safety Assessments

  • Environmental Safety Assessment : Safety assessments have been conducted on related compounds, such as ethyl 2-methyl-1,3-dioxolane-2-acetate, to evaluate their environmental impact and safety concerning various toxicity endpoints (Api et al., 2018).

Safety And Hazards

There is no specific safety and hazard information available for “2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide”.


Future Directions

Given the limited information available on “2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound.


Please note that this analysis is based on the information currently available and may be subject to change as new research and studies are conducted.


properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-6(4-5(9)8-7)10-2-3-11-6/h2-4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJPNDADRZFIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302526
Record name 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide

CAS RN

74949-65-8
Record name NSC151767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide
Reactant of Route 3
2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide
Reactant of Route 4
2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide
Reactant of Route 5
2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(2-Methyl-1,3-dioxolan-2-yl)acetohydrazide

Citations

For This Compound
2
Citations
J Ma, J Zhang, GH Imler, DA Parrish… - Organic Letters, 2020 - ACS Publications
A new, safer, and more cost-effective methodology to synthesize salts based on gem-dinitromethyl-functionalized 5-amino-1,3,4-oxadiazolate is given. Cyclization, deprotection, nitration…
Number of citations: 10 pubs.acs.org
Y Du, Z Qu, H Wang, H Cui… - Propellants, Explosives …, 2021 - Wiley Online Library
Energetic materials have been widely used in both military and civilian fields. The development of new high‐energy materials with improved performance and enhanced stability is …
Number of citations: 15 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.